N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
The synthesis of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common method starts with the preparation of 1,3,4-thiadiazole derivatives using hydrazonoyl halides and potassium thiocyanate . The reaction conditions often include the use of solvents like ethanol and the presence of catalysts such as triethylamine . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with various molecular targets. The thiadiazole ring is a bioisostere of pyrimidine, which allows it to disrupt DNA replication processes. This disruption can inhibit the replication of bacterial and cancer cells . The compound may also interact with enzymes and receptors, leading to its diverse biological activities.
Comparison with Similar Compounds
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide can be compared with other thiadiazole derivatives:
1,2,3-Thiadiazole: Known for its antimicrobial and antifungal activities.
1,2,4-Thiadiazole: Exhibits significant therapeutic potential in various medical applications.
1,2,5-Thiadiazole: Used in the development of new materials and chemical processes.
Properties
IUPAC Name |
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3S/c1-11-6-2-4-8-13(11)17-21-22-19(26-17)20-16(23)14-10-12-7-3-5-9-15(12)25-18(14)24/h2-10H,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPQDVAAXKKXPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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